molecular formula C18H19ClN4O4 B279802 6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B279802
M. Wt: 390.8 g/mol
InChI Key: BAEUBZPFIMVROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential biological activities.

Mechanism of Action

The mechanism of action of 6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood. However, it is believed that this compound may work by inhibiting certain enzymes or signaling pathways within cells.
Biochemical and Physiological Effects:
Studies have shown that 6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, as well as reduce inflammation and oxidative stress. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its potential to inhibit cancer cell growth and reduce inflammation and oxidative stress. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. One potential direction is to further investigate the mechanism of action of this compound, in order to better understand its biological activities. Additionally, future research could focus on optimizing the synthesis of this compound, in order to improve its yield and purity. Finally, further studies could investigate the potential use of this compound in the treatment of other diseases and disorders, such as Parkinson's disease and multiple sclerosis.

Synthesis Methods

The synthesis of 6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves a multi-step process that has been described in the literature. The starting materials for the synthesis include 3,4,5-trimethoxybenzaldehyde and 2-chloroethylamine hydrochloride. These compounds are reacted with other reagents to form the final product.

Scientific Research Applications

6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been studied for its potential use in a variety of scientific research applications. This compound has been shown to have potential anticancer activity in vitro, as well as potential anti-inflammatory and antioxidant activities. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

properties

Molecular Formula

C18H19ClN4O4

Molecular Weight

390.8 g/mol

IUPAC Name

6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H19ClN4O4/c1-25-14-6-12(7-15(26-2)17(14)27-3)21-18(24)13-8-16-20-9-11(4-5-19)10-23(16)22-13/h6-10H,4-5H2,1-3H3,(H,21,24)

InChI Key

BAEUBZPFIMVROM-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NN3C=C(C=NC3=C2)CCCl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NN3C=C(C=NC3=C2)CCCl

Origin of Product

United States

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